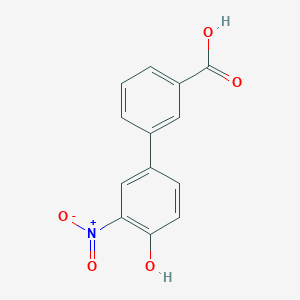

4-(3-Carboxyphenyl)-2-nitrophenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-hydroxy-3-nitrophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-12-5-4-9(7-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXDQTGERXRBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00686262 | |

| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097777-60-0 | |

| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Theoretical Properties of 4-(3-Carboxyphenyl)-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the theoretical properties of 4-(3-Carboxyphenyl)-2-nitrophenol. As of the date of this publication, this compound is not extensively characterized in publicly available literature. Therefore, the information presented herein is predictive, based on the well-established principles of physical organic chemistry and the known characteristics of its structural analogues, namely 2-nitrophenol, and substituted biphenyl carboxylic acids. All data and protocols should be considered theoretical and require experimental validation.

Introduction

4-(3-Carboxyphenyl)-2-nitrophenol is a bi-aryl compound of significant interest due to its unique structural combination of a 2-nitrophenol moiety and a 3-carboxyphenyl group. This arrangement suggests a molecule with potentially valuable physicochemical properties, including tunable acidity, and the potential for diverse biological activities. The nitro group, a strong electron-withdrawing entity, is known to influence the acidity of the phenolic hydroxyl group and can participate in various biological interactions.[1][2] The biphenyl scaffold provides a rigid framework that can be exploited in drug design and materials science, while the carboxylic acid group offers a site for further functionalization or can act as a key pharmacophore.[3][4] This guide aims to provide a comprehensive theoretical overview of its properties, a proposed synthetic approach, and potential areas of application to stimulate further research into this promising molecule.

Predicted Physicochemical Properties

The physicochemical properties of 4-(3-Carboxyphenyl)-2-nitrophenol are predicted based on the known values of 2-nitrophenol and biphenyl carboxylic acids.[5][6][7] These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₃H₉NO₅ | Derived from the chemical structure. |

| Molecular Weight | 259.22 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to yellow crystalline solid | 2-Nitrophenol is a light yellow solid, and biphenyl carboxylic acids are typically white to off-white crystalline solids.[5][8] The presence of the nitro group is expected to impart a yellowish color. |

| Melting Point | >200 °C | 4-Biphenylcarboxylic acid has a melting point of 220-225 °C.[6] The additional functional groups and the extended conjugation in the target molecule are expected to result in a high melting point due to strong intermolecular interactions. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF) | The biphenyl structure imparts hydrophobicity, while the carboxylic acid and phenol groups enhance polarity.[8] Solubility in water is expected to be low but will increase significantly in alkaline solutions due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups. |

| pKa₁ (Carboxylic Acid) | ~4-5 | The pKa of benzoic acid is around 4.2. The electron-withdrawing effect of the nitrophenol ring is expected to slightly increase the acidity of the carboxylic acid. |

| pKa₂ (Phenolic Hydroxyl) | ~6-7 | The pKa of 2-nitrophenol is approximately 7.23.[9] The electron-withdrawing 3-carboxyphenyl group is predicted to further increase the acidity of the phenolic proton, resulting in a lower pKa. |

| LogP | ~2.5-3.5 | Calculated based on the contributions of the individual functional groups. This value suggests moderate lipophilicity, which is often favorable for drug-like molecules. |

Theoretical Spectroscopic Analysis

The predicted spectroscopic data provides a theoretical fingerprint for the identification and characterization of 4-(3-Carboxyphenyl)-2-nitrophenol.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to be complex due to the presence of two substituted aromatic rings. The chemical shifts are estimated based on the analysis of similar structures.[10]

-

Phenolic Proton (-OH): A broad singlet is expected at a downfield chemical shift (>10 ppm), characteristic of an intramolecularly hydrogen-bonded phenolic proton adjacent to a nitro group.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is anticipated in the downfield region (12-13 ppm).

-

Aromatic Protons: A series of doublets and triplets are expected in the range of 7.0-8.5 ppm, corresponding to the protons on both phenyl rings. The specific splitting patterns will depend on the coupling constants between adjacent protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): A signal is expected around 165-175 ppm.

-

Aromatic Carbons: Multiple signals are predicted in the range of 110-160 ppm. The carbons attached to the nitro and hydroxyl groups will be significantly shifted.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Phenol): A broad band around 3200-3500 cm⁻¹.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

UV-Vis Spectroscopy (Predicted)

The UV-Vis spectrum in a solvent like ethanol is predicted to show absorption maxima characteristic of a nitrophenol and a biphenyl system.[11][12]

-

An absorption band around 260-280 nm corresponding to the π → π* transitions of the biphenyl system.

-

A longer wavelength absorption band around 340-360 nm, characteristic of the n → π* transition of the nitro group conjugated with the phenolic ring.

Proposed Synthetic Pathways

The synthesis of 4-(3-Carboxyphenyl)-2-nitrophenol can be theoretically achieved through modern cross-coupling methodologies, which are fundamental in the formation of bi-aryl compounds.[13][14] The Suzuki-Miyaura coupling and the Ullmann condensation are two of the most robust and versatile methods for this purpose.[15][16]

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[17][18] This method is favored for its mild reaction conditions, high functional group tolerance, and the low toxicity of its byproducts.

Caption: Proposed Suzuki-Miyaura synthesis of 4-(3-Carboxyphenyl)-2-nitrophenol.

Experimental Protocol (Theoretical):

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-2-nitrophenol (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, toluene, ethanol, and water in a 4:1:1 ratio.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and acidify with dilute HCl to precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system like ethanol/water.

Ullmann Condensation Approach

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides.[19][20] While it often requires higher temperatures than the Suzuki coupling, it is a powerful alternative, especially for large-scale synthesis.

Caption: Proposed Ullmann condensation for 4-(3-Carboxyphenyl)-2-nitrophenol synthesis.

Experimental Protocol (Theoretical):

-

Reaction Setup: In a high-pressure reaction vessel, combine 4-iodo-2-nitrophenol (1.0 eq), 3-iodobenzoic acid (1.0 eq), and activated copper powder (2.0 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or nitrobenzene.

-

Reaction Execution: Heat the mixture to a high temperature (150-200 °C) for several hours.

-

Work-up: After cooling, the reaction mixture is filtered to remove copper salts. The filtrate is then diluted with water and acidified to precipitate the product.

-

Purification: The crude product is collected and purified by column chromatography or recrystallization.

Potential Biological Activity and Toxicological Profile

The biological activity of 4-(3-Carboxyphenyl)-2-nitrophenol is predicted based on the known activities of nitrophenols and biphenyl carboxylic acids.

Potential Biological Activities

-

Antimicrobial and Antifungal Activity: Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activity.[2][21] The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives that can damage DNA and other critical cellular components. The biphenyl scaffold may enhance lipophilicity, facilitating penetration through microbial cell membranes.[1]

-

Anticancer Activity: Some nitrophenol derivatives have been investigated for their cytotoxic effects against cancer cell lines.[22] The mechanism of action is often related to the induction of oxidative stress and apoptosis.

-

Enzyme Inhibition: The carboxylic acid and phenolic hydroxyl groups can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of various enzymes.

Predicted Toxicological Profile

-

General Toxicity: Nitrophenols are generally considered to be toxic.[5] They can cause irritation to the skin, eyes, and respiratory tract. Systemic toxicity can occur upon ingestion or significant dermal absorption, potentially leading to methemoglobinemia.

-

Toxicity of Biphenyl Carboxylic Acids: Biphenyl carboxylic acids are generally considered to be of low to moderate toxicity.[23] They can be irritating to the eyes and skin.

-

Overall Predicted Toxicity: 4-(3-Carboxyphenyl)-2-nitrophenol should be handled with care as a potentially toxic substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(3-Carboxyphenyl)-2-nitrophenol represents a molecule with a rich potential for further investigation. Its predicted physicochemical properties, including tunable acidity and moderate lipophilicity, make it an interesting candidate for applications in medicinal chemistry and materials science. The proposed synthetic routes, utilizing well-established cross-coupling reactions, offer a clear path for its synthesis and subsequent experimental validation of its theoretical properties. Future research should focus on the synthesis, purification, and comprehensive characterization of this compound, followed by systematic screening for its biological activities. This theoretical guide provides a foundational framework to inspire and direct these future research endeavors.

References

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]

-

Toxicological Profile for Nitrophenols. (2023). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

The design and synthesis of substituted biphenyl libraries. (1996). Bioorganic & Medicinal Chemistry. [Link]

-

2-Nitrophenol. PubChem. [Link]

-

General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ScienceDirect. [Link]

-

Absorption Cross Sections of 2-Nitrophenol in the 295–400 nm Region and Photolysis of 2-Nitrophenol at 308 and 351 nm. (2016). The Journal of Physical Chemistry A. [Link]

-

Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2022). MDPI. [Link]

-

Table 4-4, Physical and Chemical Properties of 2-Nitrophenol. Toxicological Profile for Nitrophenols - NCBI Bookshelf. [Link]

-

4-Biphenylcarboxylic acid. ChemBK. [Link]

-

Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. (2025). MDPI. [Link]

-

Absorption spectra of 2-nitrophenol (A), nitrobenzene (B), and phenol... ResearchGate. [Link]

-

BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Hertfordshire. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. [Link]

-

Biphenyl-4-carboxylic acid (CAS 92-92-2). Cheméo. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]

-

Biphenyl-3-carboxylic acid. Hazard - Computational Toxicology and Exposure Online Resources. [Link]

-

4-BIPHENYL CARBOXYLIC ACID. Sdfine. [Link]

-

Ullmann coupling: the first publication. (2025). OperaChem. [Link]

-

Ullmann reaction. Wikipedia. [Link]

-

Phenol, 2-nitro-. the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). MDPI. [Link]

-

Supporting information for. The Royal Society of Chemistry. [Link]

-

Learning the Language of NMR: Structure Elucidation from NMR spectra using Transformer Models. ChemRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. chembk.com [chembk.com]

- 7. 4-Biphenylcarboxylic acid(92-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. 2-ニトロフェノール | 88-75-5 [m.chemicalbook.com]

- 10. 2-Nitrophenol(88-75-5) 1H NMR spectrum [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. Ullmann coupling: the first publication - operachem [operachem.com]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

Comprehensive Technical Guide: Solubility and Stability of 4-(3-Carboxyphenyl)-2-nitrophenol

Executive Summary

In the landscape of pharmaceutical process chemistry, understanding the physicochemical boundaries of key intermediates and impurities is critical for designing robust manufacturing routes. 4-(3-Carboxyphenyl)-2-nitrophenol (IUPAC: 3-(4-hydroxy-3-nitrophenyl)benzoic acid, CAS: 1097777-60-0)[1] is a highly significant biphenyl compound. It is most prominently encountered as a critical positional isomer impurity—widely classified as Impurity 14 or Impurity F —during the synthesis of the blockbuster thrombopoietin receptor agonist, Eltrombopag[],[3].

Because its structure shares the same rigid biphenyl core as the active pharmaceutical ingredient (API) intermediate, purging this impurity requires an advanced understanding of its distinct thermodynamic solubility and degradation kinetics. This whitepaper provides an in-depth, self-validating framework for profiling the solubility and stability of 4-(3-Carboxyphenyl)-2-nitrophenol, offering actionable insights for formulation scientists and process engineers.

Mechanistic Physicochemical Profiling

The physicochemical behavior of 4-(3-Carboxyphenyl)-2-nitrophenol is dictated by its rigid, highly conjugated biphenyl core and the presence of two distinct ionizable functional groups:

-

The Carboxylic Acid Moiety (pKa ~ 4.2): Located on the first phenyl ring, this group acts as a standard weak acid.

-

The Nitrophenol Moiety (pKa ~ 7.1): The strong electron-withdrawing nature of the nitro group at the ortho position significantly increases the acidity of the adjacent phenol compared to an un-substituted biphenyl-phenol[4].

The Causality of Solid-State Thermodynamics

In its solid state, the molecule exhibits exceptionally high crystal lattice energy. The planar biphenyl system facilitates strong π−π stacking, while intermolecular hydrogen bonding between the carboxylic acid and the nitrophenol hydroxyl groups creates a tightly packed crystalline network. This high lattice energy is the direct mechanistic cause of its extremely poor intrinsic aqueous solubility ( S0 ) at low pH.

Solubility Thermodynamics & Purge Strategy

To effectively purge 4-(3-Carboxyphenyl)-2-nitrophenol from the main API stream, process chemists must exploit its pH-dependent solubility curve. As the pH of the surrounding media traverses the two pKa thresholds, the molecule transitions from a highly lipophilic unionized state to a highly soluble dianion.

Table 1: Equilibrium Solubility Profile at 25°C

| Solvent / Media | pH | Ionization State | Solubility (mg/mL) | Mechanistic Driver |

| 0.1 N HCl | 1.2 | Fully Unionized | < 0.01 | High lattice energy; strong intermolecular H-bonding prevents hydration. |

| Acetate Buffer | 4.5 | Carboxylate (~50%) | 0.15 | Partial disruption of the crystal lattice via ion-dipole interactions. |

| Phosphate Buffer | 6.8 | Carboxylate (100%) | 2.40 | Full carboxylate solvation; phenol remains mostly unionized. |

| Borate Buffer | 9.0 | Dianion (100%) | > 15.0 | Complete deprotonation; strong electrostatic repulsion breaks π−π stacking. |

| Methanol | N/A | Unionized | 12.5 | Solvent polarity effectively disrupts π−π stacking. |

| DMSO | N/A | Unionized | > 50.0 | Strong hydrogen bond acceptor; completely solvates the phenol/acid network. |

Protocol 1: Self-Validating Equilibrium Solubility Mapping (Shake-Flask Method)

To generate the data above, a rigorously controlled shake-flask methodology is required.

Step-by-Step Methodology:

-

Saturation: Add an excess of 4-(3-Carboxyphenyl)-2-nitrophenol solid (e.g., 50 mg) to 2 mL of the target buffer in a sealed borosilicate glass vial.

-

Equilibration: Agitate the vials on an orbital shaker at 300 RPM at exactly 25.0 ± 0.1°C for 48 hours to ensure thermodynamic equilibrium.

-

Phase Separation (Critical Step): Centrifuge the samples at 15,000 × g for 15 minutes. Causality: Biphenyl-carboxylic acids act as amphiphiles and form stable colloidal suspensions. Direct filtration without centrifugation allows nano-colloids to pass through the membrane, artificially inflating the measured solubility.

-

Filtration & Dilution: Filter the supernatant through a 0.22 µm PTFE syringe filter and dilute immediately with the mobile phase to prevent precipitation.

-

Quantification: Analyze via HPLC-UV at 254 nm against a standardized calibration curve.

Self-Validation Mechanism: Post-equilibration pH measurement. The dissolution of a highly acidic compound can exhaust the buffer capacity of the media. If the final pH deviates by > 0.05 units from the initial buffer pH, the data point is invalid, and the experiment must be repeated with a higher molarity buffer.

Caption: pH-swing crystallization workflow for the selective purge of 4-(3-Carboxyphenyl)-2-nitrophenol.

Stability & Degradation Kinetics

Understanding the degradation pathways of 4-(3-Carboxyphenyl)-2-nitrophenol is essential for defining storage conditions and setting analytical shelf-life specifications.

Mechanistic Vulnerabilities

-

Photolytic Sensitivity: Nitrophenols are notorious for their photochemical reactivity. Exposure to UV/Vis light triggers radical-mediated cleavage or nitro-to-nitrite photorearrangements.

-

Oxidative Susceptibility at High pH: While stable at low pH, the phenoxide anion formed at pH > 7.1 is highly electron-rich. This makes it highly susceptible to single-electron transfer (SET) autoxidation, leading to the formation of dark, quinone-like polymeric degradants.

-

Hydrolytic Robustness: The molecule lacks hydrolyzable functional groups (e.g., esters, amides), making it practically immune to standard aqueous hydrolysis.

Table 2: Forced Degradation Kinetics and Impurity Profiling

| Stress Condition | Parameters | Degradation (%) | Primary Degradation Pathway | Mass Balance (%) |

| Photolytic | 1.2M lux-hr (UV/Vis) | 14.5% | Nitro-to-nitrite rearrangement; radical cleavage. | 98.2% |

| Oxidative | 3% H2O2, pH 9.0, 24h | 22.1% | Phenoxide oxidation leading to quinone-like polymers. | 87.5%* |

| Thermal | Solid state, 60°C, 7 days | < 0.5% | High crystal lattice energy prevents thermal degradation. | 99.8% |

| Hydrolytic (Acid) | 0.1 N HCl, 60°C, 48h | < 0.1% | No hydrolyzable functional groups present. | 100.1% |

*Note: A mass balance significantly below 95% under oxidative stress indicates the formation of insoluble polymeric degradants that precipitate prior to HPLC injection.

Protocol 2: Self-Validating Forced Degradation Assay

To accurately profile stability, the analytical method must be definitively proven to be "stability-indicating."

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in an inert diluent (e.g., 50:50 Water:Acetonitrile).

-

Stress Application:

-

Oxidation: Mix 1 mL stock with 1 mL 6% H2O2 in pH 9.0 borate buffer. Causality: Testing oxidation at low pH yields false negatives because the neutral phenol is electron-deficient. You must force the formation of the phenoxide anion to test true oxidative vulnerability.

-

Photolysis: Expose a thin layer of solid powder to 1.2 million lux-hours of visible light and 200 watt-hours/m² of near-UV energy in a photostability chamber.

-

-

Quenching: Quench oxidative samples with sodium bisulfite prior to injection to protect the HPLC column.

-

Chromatography: Analyze using a reversed-phase C18 column with a gradient elution of 0.1% Trifluoroacetic acid (TFA) in water and Acetonitrile. The low pH of the TFA mobile phase ensures the compound remains fully unionized, providing sharp, symmetrical peaks.

Self-Validation Mechanism: Mass Balance Calculation. The analytical software must calculate the total area of the remaining parent peak plus the area of all newly formed degradant peaks (adjusted for relative response factors). If the sum does not equal 98–102% of the initial unstressed control, the method is failing to detect volatile or highly retained degradants, and the chromatographic gradient must be extended.

Caption: Self-validating forced degradation and stability-indicating analytical workflow.

References

-

Chemsrc - 3-(4-hydroxy-3-nitrophenyl)benzoic acid | CAS#:1097777-60-0 URL:[1]

-

BOC Sciences - Eltrombopag and Impurities URL:[]

-

PubChem - NIH - 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 (Reference for general nitrophenol physicochemical properties) URL:[4]

-

TOSUN PHARMA - Impurity Standards Stock List (Reference for Eltrombopag Impurity 14 classification) URL:[3]

Sources

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 4-(3-Carboxyphenyl)-2-nitrophenol

Abstract

This document provides a comprehensive guide for the development and optimization of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(3-Carboxyphenyl)-2-nitrophenol. This molecule presents a unique analytical challenge due to its dual acidic nature, conferred by both a carboxylic acid and a nitrophenol functional group. This guide follows a systematic, science-based approach, explaining the causal relationships between the analyte's physicochemical properties and the chromatographic conditions. Detailed protocols for method optimization and the final analytical procedure are provided, intended for researchers, quality control analysts, and drug development professionals. The methodology is designed to be compliant with the principles outlined in ICH guidelines.[1][2][3]

Introduction and Method Development Rationale

4-(3-Carboxyphenyl)-2-nitrophenol is an aromatic compound of interest in pharmaceutical and chemical synthesis, often as an intermediate or a potential impurity. Its structure incorporates two key functional groups that govern its analytical behavior: a benzoic acid moiety and a 2-nitrophenol moiety. The presence of these two acidic, polar groups necessitates a carefully designed analytical method to ensure accurate, reproducible, and robust quantification.

The primary challenge in analyzing this molecule with reversed-phase HPLC is managing its ionization state. Both the carboxylic acid and the phenolic hydroxyl group can deprotonate depending on the pH of the mobile phase. In an unbuffered or improperly pH-controlled system, this can lead to poor peak shape, shifting retention times, and unreliable quantification. Therefore, the core of this method development strategy is to control the analyte's ionization to achieve consistent hydrophobic interaction with the stationary phase.

Analyte Properties and Chromatographic Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties.

Structure:

Figure 1: Chemical Structure of 4-(3-Carboxyphenyl)-2-nitrophenol

Physicochemical Characteristics: The key to this method is understanding the acidity (pKa) of the functional groups. While experimental data for this specific molecule is not readily available, we can make reliable estimates based on its constituent parts.

| Property | Estimated Value | Rationale & Implication for HPLC Method |

| pKa (Carboxylic Acid) | ~4.2 | Based on the pKa of benzoic acid.[4][5][6][7] This is the stronger acidic site. To ensure it is fully protonated and uncharged (-COOH), the mobile phase pH must be set at least 1.5-2 units lower, i.e., pH ≤ 2.7.[1] |

| pKa (Phenolic Hydroxyl) | ~7.2 | Based on the pKa of 2-nitrophenol.[8][9][10] By setting the pH to suppress carboxylate formation, the phenol group will also be fully protonated. |

| UV-Vis Absorbance | λmax ~320-350 nm | Nitrophenols exhibit strong UV absorbance.[11][12][13] In an acidic mobile phase, the λmax is expected in this range. A photodiode array (PDA) detector is ideal for confirming the optimal wavelength. |

| Polarity | Polar, acidic | The presence of three polar functional groups (-COOH, -OH, -NO2) makes the molecule relatively polar, especially when ionized. Suppressing ionization increases its hydrophobicity, enhancing retention on a C18 column. |

Core Strategy: Ion Suppression Reversed-Phase HPLC Based on the analyte's properties, the most robust approach is ion suppression reversed-phase HPLC. By acidifying the mobile phase to a pH of ~2.5, we ensure that both the carboxylic acid and the phenolic hydroxyl groups are in their neutral, protonated forms. This has two critical benefits:

-

Maximizes Retention: The neutral form of the molecule is significantly less polar than its anionic forms, leading to stronger interaction with the nonpolar C18 stationary phase and preventing elution near the solvent front.

-

Ensures Robustness: It eliminates the variability in retention time and peak shape that occurs when the mobile phase pH is close to the analyte's pKa.[1]

Experimental

3.1. Materials and Reagents

-

Analyte: 4-(3-Carboxyphenyl)-2-nitrophenol reference standard (Purity ≥ 98%)

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Water (HPLC grade or Milli-Q)

-

Buffer Components: Phosphoric acid or Formic acid (analytical grade)

-

Filters: 0.22 µm or 0.45 µm syringe filters (e.g., PTFE, nylon)

3.2. Instrumentation

-

A standard HPLC or UHPLC system equipped with a binary or quaternary pump, degasser, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

Protocol 1: Systematic Method Development & Optimization

This protocol outlines the logical workflow for developing the method from initial scouting to a final optimized state.

// Node styles start_end [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1]; output [shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="Start: Define Analytical Goal\n(Quantification of Analyte)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Analyte Characterization\n(pKa, UV Spectrum, Polarity)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Initial Method Selection\n(Ion-Suppression RP-HPLC, C18 Column)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Optimize Mobile Phase\n(A: 0.1% Acid in H2O, B: ACN)\nRun Gradient 5-95% B", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Evaluate Peak Shape\n& Retention (k')", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Adjust pH / Acid Type", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Optimize Gradient / Convert to Isocratic", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Check Resolution &\nSystem Suitability", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Final Optimized Method", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Proceed to Validation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> G [label="Good (k'>2, T~1)"]; E -> F [label="Poor (k'<2 or T>1.5)"]; F -> D; G -> H; H -> I [label="Pass"]; H -> G [label="Fail"]; I -> J; } } Caption: Workflow for HPLC method development.

Step-by-Step Optimization:

-

Column Selection:

-

Begin with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm or 4.6 x 100 mm, 3.5 µm). The C18 phase provides the necessary hydrophobicity for retaining the neutral form of the analyte.

-

-

Mobile Phase Preparation (Aqueous Component):

-

Prepare an aqueous mobile phase containing an acid to achieve a pH of approximately 2.5. A common and effective choice is 0.1% phosphoric acid in water.

-

Rationale: Phosphoric acid is a non-UV-absorbing buffer that provides a stable low pH, ensuring complete protonation of the analyte.

-

-

Wavelength Selection:

-

Prepare a dilute solution of the analyte (~10 µg/mL) in the mobile phase.

-

Using the PDA detector, scan the UV spectrum from 200 to 450 nm to identify the wavelength of maximum absorbance (λmax). Based on literature for similar compounds, this is expected to be around 340-350 nm.[12] Select this λmax for analysis to ensure maximum sensitivity.

-

-

Initial Gradient Run (Scouting):

-

Perform a broad gradient run to determine the approximate elution conditions.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Flow Rate: 1.0 mL/min

-

Gradient: 10% B to 90% B over 15 minutes.

-

Objective: Find the percentage of ACN at which the analyte elutes with a good retention factor (k' between 2 and 10).

-

-

Method Optimization (Isocratic Conversion):

-

From the scouting gradient, determine the %B at the apex of the analyte peak. This is your starting point for developing an isocratic method.

-

For example, if the peak elutes at 8 minutes in the 15-minute gradient, the approximate %B is 10% + (8/15 * (90%-10%)) ≈ 53%.

-

Run several isocratic methods with mobile phase compositions around this value (e.g., 45:55, 50:50, 55:45 ACN:Aqueous) to achieve the target retention time of 3-5 minutes with optimal peak shape.

-

Protocol 2: Final Optimized Isocratic Method

This protocol describes the final, recommended analytical method for routine use.

5.1. Preparation of Solutions

-

Mobile Phase (1 L):

-

Measure 500 mL of HPLC-grade water into a 1 L solvent bottle.

-

Carefully add 1.0 mL of concentrated phosphoric acid and mix.

-

Add 500 mL of acetonitrile.

-

Mix thoroughly and degas by sonication or online degasser. This creates a 50:50 (v/v) ACN : 0.1% Phosphoric Acid in Water mobile phase. Adjust ratios as determined during optimization.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh ~10 mg of 4-(3-Carboxyphenyl)-2-nitrophenol standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with methanol or mobile phase.

-

-

Working Standard Solutions:

-

Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

5.2. Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Any standard HPLC/UHPLC system |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detector Wavelength | 345 nm (or determined λmax) |

| Run Time | 10 minutes |

5.3. System Suitability Test (SST)

Before running samples, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL) to verify system performance.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 1.5 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |

Method Validation Principles

Once developed, the method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[2] The following parameters should be assessed:

-

Specificity: Demonstrate that the analyte peak is free from interference from impurities, degradation products, or matrix components. This is often done using a PDA detector to check for peak purity.

-

Linearity: Analyze a minimum of five concentrations across the desired range. Plot peak area versus concentration and determine the correlation coefficient (r² ≥ 0.999).

-

Range: The concentration interval over which the method is precise, accurate, and linear.

-

Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

-

Precision:

-

Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine experimentally or calculate based on the standard deviation of the response and the slope of the calibration curve.

Conclusion

This application note details a systematic and scientifically grounded approach to developing a robust, isocratic reversed-phase HPLC method for the analysis of 4-(3-Carboxyphenyl)-2-nitrophenol. By controlling the mobile phase pH to suppress the ionization of both the carboxylic acid and phenolic functional groups, this method achieves excellent peak shape, reliable retention, and high sensitivity. The final optimized protocol is suitable for routine quantitative analysis and can be fully validated according to regulatory guidelines.

References

-

PubChem. (n.d.). 2-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Benzoic Acid. Retrieved from [Link]

-

Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

-

Fiveable. (2025, August 15). Benzoic Acid: Intro to Chemistry Study Guide. Retrieved from [Link]

-

OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]

- Kumar, P., & Kumar, A. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(2), 104-110.

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of p-nitrophenol in aqueous solution. Retrieved from [Link]

- Zhang, R., et al. (2021). Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication. ACS Earth and Space Chemistry, 5(10), 2868–2877.

-

Doc Brown's Chemistry. (2025, February 25). UV-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

-

Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

- Chen, J., Wenger, J. C., & Venables, D. S. (2011). Near-ultraviolet absorption cross sections of nitrophenols and their potential influence on tropospheric oxidation capacity. The Journal of Physical Chemistry A, 115(44), 12235–12242.

- Patel, K., & Patel, P. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 11-17.

-

University Course Material. (n.d.). Acidity of Substituted Phenols. Retrieved from [Link]

-

Chegg. (2022, November 28). Solved: The pKa of 2-nitrophenol is 8.70. Retrieved from [Link]

-

Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2023, November 1). ICH Harmonised Guideline Q14: Analytical Procedure Development. Retrieved from [Link]

Sources

- 1. ajpaonline.com [ajpaonline.com]

- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 3. actascientific.com [actascientific.com]

- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic Acid - GeeksforGeeks [geeksforgeeks.org]

- 6. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 7. fiveable.me [fiveable.me]

- 8. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. researchgate.net [researchgate.net]

- 12. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 13. Near-ultraviolet absorption cross sections of nitrophenols and their potential influence on tropospheric oxidation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 4-(3-Carboxyphenyl)-2-nitrophenol as a Covalently Immobilized pH Indicator for Continuous Bioprocess Monitoring

Executive Summary & Mechanistic Overview

Nitrophenol derivatives are widely utilized as optical pH indicators due to their distinct halochromic properties, transitioning from a colorless or pale yellow protonated state to a deep yellow deprotonated phenoxide state as the pH increases[1][2]. However, a major limitation of traditional nitrophenol dyes in continuous monitoring or implantable biosensors is their tendency to rapidly leach out of the sensor matrix when physically adsorbed[3].

4-(3-Carboxyphenyl)-2-nitrophenol (CPNP) is engineered to overcome this limitation. By integrating a 3-carboxyphenyl moiety para to the phenolic hydroxyl group, CPNP provides a sterically unhindered carboxylic acid anchor. This allows for robust covalent bioconjugation to amine-bearing surfaces (e.g., hydrogels, nanoparticles, or proteins) via standard carbodiimide (EDC/NHS) chemistry[4][5].

Mechanistic Causality: The ortho-nitro group exerts an electron-withdrawing effect that lowers the pKa of the phenol group to approximately 6.8–7.2 (analogous to standard nitrophenols)[1]. This perfectly aligns the dye's dynamic range with physiological and bioprocessing pH windows (pH 6.0–8.0). Because the carboxyphenyl group is conjugated to the primary chromophore, covalent tethering does not disrupt the electronic transitions responsible for the dye's halochromic shift, ensuring the sensor remains optically active post-immobilization.

Physicochemical & Optical Properties

To facilitate accurate experimental design, the quantitative optical and chemical properties of CPNP are summarized below.

| Property | Value | Scientific Rationale |

| Chemical Name | 4-(3-Carboxyphenyl)-2-nitrophenol | Biphenyl structure with dual functionality (sensing + anchoring). |

| Phenolic pKa (Apparent) | ~6.8 – 7.2 | Tuned by the ortho-nitro group for physiological pH sensing[1]. |

| Carboxylic Acid pKa | ~4.2 | Remains deprotonated and reactive during standard bioconjugation. |

| λmax (Protonated, pH < 6.0) | ~320 nm | Neutral phenol form absorbs primarily in the UV range[1]. |

| λmax (Deprotonated, pH > 8.0) | 405 – 415 nm | Phenoxide form absorbs visible light due to extended pi-conjugation[2]. |

| Isosbestic Point | 348 nm | Wavelength where absorbance is pH-independent; used for ratiometric referencing[2]. |

| Conjugation Chemistry | EDC/NHS Coupling | Forms stable amide bonds with primary amines[4]. |

Experimental Workflow

The following diagram illustrates the logical progression from the activation of the CPNP carboxylic acid to its covalent immobilization and subsequent pH-dependent optical response.

Caption: CPNP bioconjugation via EDC/NHS coupling and pH-dependent halochromic shift.

Step-by-Step Methodologies

Protocol A: Covalent Immobilization via EDC/NHS Coupling

This protocol details the attachment of CPNP to an amine-functionalized matrix (e.g., chitosan hydrogels or aminated silica nanoparticles).

-

Causality of Buffer Selection: The activation step must be performed in MES buffer (pH 6.0). PBS is avoided because phosphates can reduce EDC efficiency, and Tris is strictly prohibited during activation because its primary amines will aggressively compete with the sensor matrix, quenching the reaction[6].

-

Causality of NHS Addition: EDC alone reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly unstable in aqueous media and prone to rapid hydrolysis. The addition of NHS converts this into a significantly more stable NHS-ester, drastically increasing the yield of the final amide bond[4][6].

Step-by-Step Procedure:

-

Dye Preparation: Dissolve 5 mM of CPNP in a minimal volume of DMSO, then dilute into 0.1 M MES buffer (pH 6.0) to a final concentration of 1 mM.

-

Activation: Add 10 molar equivalents of EDC (10 mM) and 5 molar equivalents of NHS (5 mM) to the CPNP solution[5]. Vortex gently and incubate in the dark at room temperature for 30 minutes to allow the NHS-ester to form.

-

Conjugation: Submerge the amine-functionalized sensor matrix into the activated CPNP solution. Adjust the pH to 7.5 using dilute NaOH to deprotonate the primary amines on the matrix, making them highly nucleophilic. Incubate for 4 hours at room temperature under gentle agitation.

-

Quenching: Add 50 mM Tris buffer (pH 8.0) to the reaction for 15 minutes. The free amines in Tris will react with and quench any remaining NHS-esters.

-

Self-Validating Wash Step: Wash the functionalized matrix extensively with PBS (pH 9.0). Validation: Collect the final wash supernatant and measure its absorbance at 415 nm. An absorbance of exactly 0.000 confirms that all non-covalently bound dye has been removed, guaranteeing a zero-leach sensor[3].

Protocol B: Ratiometric pH Calibration

Relying on a single wavelength (e.g., 415 nm) to measure pH is fundamentally flawed in solid-state sensors. Variations in sensor thickness, dye loading, or optical path length will skew the results. To build a self-validating and robust system, we utilize ratiometric normalization by referencing the pH-sensitive peak against the pH-independent isosbestic point[2].

Step-by-Step Procedure:

-

Buffer Preparation: Prepare a series of standard buffers from pH 5.0 to 9.0 in 0.5 pH increments. Critical: Maintain a constant ionic strength (e.g., 150 mM NaCl) across all buffers, as fluctuations in ionic strength will alter the apparent pKa of the immobilized dye[3].

-

Equilibration: Submerge the CPNP-functionalized sensor into the pH 5.0 buffer and allow 5 minutes for complete proton equilibration.

-

Spectral Acquisition: Measure the absorbance at the pH-sensitive wavelength ( λmeasure=415 nm) and the isosbestic point ( λiso=348 nm)[2].

-

Iteration: Repeat the equilibration and spectral acquisition for each buffer up to pH 9.0.

-

Data Processing: Calculate the Ratiometric Index ( R ) for each pH using the formula: R=A415/A348 .

Expected Ratiometric Data Profile

| pH Level | State of CPNP | A348 (Isosbestic) | A415 (pH-Sensitive) | Ratiometric Index ( R ) |

| 5.0 | Fully Protonated | Constant | Minimum | ~0.10 |

| 6.0 | Mostly Protonated | Constant | Low | ~0.25 |

| 7.0 | ~50% Deprotonated (Near pKa) | Constant | Medium | ~1.50 |

| 8.0 | Mostly Deprotonated | Constant | High | ~2.80 |

| 9.0 | Fully Deprotonated | Constant | Maximum | ~3.00 |

Data Validation: Plotting the Ratiometric Index ( R ) against pH will yield a Boltzmann sigmoidal curve. The inflection point of this curve mathematically validates the exact apparent pKa of the sensor in your specific matrix[1].

Sources

- 1. api.americana.edu.co [api.americana.edu.co]

- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 3. Rapid method for the preparation of a robust optical pH sensor - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Engineering Selective Molecular Tethers to Enhance Suboptimal Drug Properties | bioRxiv [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: The Utility of Nitrophenols in Colorimetric Assays

Introduction: The Chromogenic Power of Nitrophenols

In the landscape of biochemical and analytical sciences, chromogenic substrates are indispensable tools for the quantification of enzymatic activity and the detection of various analytes. Among these, nitrophenol-based compounds, particularly 4-nitrophenol (p-nitrophenol or PNP), have carved a significant niche. Their utility lies in a straightforward yet robust principle: the generation of a distinct color change, typically from colorless to yellow, upon enzymatic or chemical modification. This property allows for simple and sensitive colorimetric measurements using standard laboratory spectrophotometers.

This comprehensive guide delves into the application of nitrophenols, with a primary focus on 4-nitrophenol and its derivatives, in colorimetric assays. We will explore the underlying chemical principles, provide detailed, field-proven protocols for key applications, and offer insights into the experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of nitrophenol-based assays in their work.

The Chemical Principle: pH-Dependent Chromogenicity

The functionality of 4-nitrophenol as a colorimetric indicator is rooted in its pH-dependent tautomerism. In an acidic or neutral solution, 4-nitrophenol exists predominantly in its protonated, phenolic form, which is colorless and exhibits a weak absorbance at 405 nm.[1] However, under alkaline conditions (pH > 7.5), the hydroxyl group deprotonates to form the 4-nitrophenolate (or 4-nitrophenoxide) ion.[1][2] This phenolate form is a vibrant yellow, with a maximum absorbance at approximately 405 nm.[1][3]

The intensity of the yellow color is directly proportional to the concentration of the 4-nitrophenolate ion, which, in turn, is a measure of the extent of the reaction that produced it. This linear relationship forms the basis of quantitative colorimetric assays.

Core Application: Enzymatic Assays

A major application of nitrophenol-based compounds is in the measurement of enzyme activity. In these assays, a substrate molecule is chemically linked to a nitrophenol moiety. When the enzyme of interest acts on this substrate, it cleaves the bond, releasing free nitrophenol. The subsequent addition of a strong base (e.g., NaOH) raises the pH, converting the liberated nitrophenol to the colored nitrophenolate ion, which can then be quantified.

Focus Application: Phosphatase Activity Assays

A classic example is the use of para-Nitrophenylphosphate (pNPP) as a chromogenic substrate for alkaline and acid phosphatases.[3] Phosphatases are enzymes that catalyze the hydrolysis of phosphate esters. In the presence of a phosphatase, pNPP is hydrolyzed to inorganic phosphate and 4-nitrophenol.[3]

Experimental Workflow: Phosphatase Assay

Caption: Workflow for a typical phosphatase assay using a p-nitrophenyl-based substrate.

Detailed Protocol: Alkaline Phosphatase (ALP) Activity Assay

This protocol provides a robust method for determining ALP activity in various samples.

Materials:

-

Substrate Solution: 5 mM para-Nitrophenylphosphate (pNPP) in a suitable buffer (e.g., 50 mM, pH 9 carbonate buffer for alkaline phosphatase).[4] Some substrates may require pH adjustment after dissolution.[4]

-

Enzyme Sample: Your sample containing the phosphatase activity (e.g., cell lysate, tissue homogenate, purified enzyme).

-

Stop Solution: 1.0 N NaOH.

-

Buffer: The same buffer used for the substrate solution (for controls).

-

96-well microplate or spectrophotometer cuvettes.

-

Spectrophotometer capable of reading absorbance at 405 nm.

Procedure:

-

Prepare Controls:

-

Sample Control: Mix your enzyme sample with buffer instead of the substrate solution. This accounts for any endogenous color in your sample.

-

Substrate Control: Mix buffer with the substrate solution. This accounts for any spontaneous degradation of the substrate.

-

-

Reaction Setup:

-

Pipette your enzyme sample into the wells of a microplate or into cuvettes. For a standard assay, you might use 50 µL of sample.

-

To initiate the reaction, add the substrate solution to each well/cuvette. A common volume is 50 µL.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for your enzyme (typically 20-37°C).

-

The incubation time will depend on the enzyme activity in your sample. It can range from a few minutes to several hours. For many samples, an incubation time of 1 hour or less is sufficient for phosphatase activity.[4]

-

-

Termination and Color Development:

-

Stop the reaction by adding the stop solution. For a 100 µL reaction volume, adding 20 µL of 1.0 N NaOH is typical.[4] This will raise the pH and develop the yellow color of the 4-nitrophenolate ion.

-

-

Measurement:

-

Measure the absorbance of each sample at 405 nm using a spectrophotometer.

-

-

Calculation:

-

Subtract the absorbance of the sample and substrate controls from your experimental samples.

-

The amount of 4-nitrophenol produced can be calculated using a standard curve of known 4-nitrophenol concentrations or by using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol at 405 nm under alkaline conditions (typically 18,000-18,500 M⁻¹cm⁻¹), b is the path length of the light, and c is the concentration of 4-nitrophenol.

-

Table 1: Quantitative Data for 4-Nitrophenol

| Property | Value | Source |

| Molar Extinction Coefficient (ε) at 405 nm (alkaline) | 18.3 to 18.4 mM⁻¹·cm⁻¹ | [1] |

| Optimal Wavelength for Detection | 405 nm | [3] |

| pH for Color Change | Colorless below pH 5.4, Yellow above pH 7.5 | [1][2] |

Broader Applications and Considerations

The principle of using nitrophenol-based substrates extends to a wide range of enzymes, including:

-

Glycosidases: Such as β-glucosidase and β-galactosidase, using substrates like p-nitrophenyl-β-D-glucopyranoside.

-

Proteases: Using substrates like p-nitrophenyl-p'-guanidinobenzoate for trypsin-like activity.[4]

-

Esterases: With substrates like p-nitrophenyl acetate.

Considerations for Assay Development:

-

Substrate Solubility: Some p-nitrophenyl derivatives have limited solubility in aqueous buffers. It may be necessary to dissolve them in a small amount of organic solvent (e.g., DMSO) before diluting in buffer.

-

Substrate Saturation: To ensure that the reaction rate is proportional to the enzyme concentration, the substrate concentration should be saturating (typically at least 5-10 times the Michaelis-Menten constant, Kₘ).

-

Interfering Substances: Compounds in your sample that absorb at 405 nm can interfere with the assay. The use of proper controls is crucial to mitigate this.

-

Kinetic vs. Endpoint Assays: The protocol described is an endpoint assay. For kinetic assays, the absorbance is monitored continuously over time, and the initial reaction rate is determined.

Detection of Nitrophenols as Analytes

Beyond their use as products of enzymatic reactions, nitrophenols themselves can be the target analytes in environmental and biological samples.[5][6][7][8][9] Colorimetric methods for their detection often rely on a change in their chemical state or interaction with a sensing molecule.

For instance, the reduction of nitrophenols to aminophenols, often catalyzed by nanoparticles, can be monitored colorimetrically as the yellow color of the nitrophenol disappears.[7][10]

Reaction Pathway: Catalytic Reduction of 4-Nitrophenol

Caption: Catalytic reduction of 4-nitrophenol to colorless 4-aminophenol.

Conclusion

Nitrophenol-based compounds, particularly 4-nitrophenol and its derivatives, are robust and versatile tools for colorimetric assays. Their utility stems from a simple, pH-dependent color change that is easily quantifiable. From measuring enzyme kinetics in drug discovery to detecting environmental pollutants, the applications are broad and impactful. By understanding the underlying chemical principles and adhering to well-designed protocols, researchers can effectively employ these assays to generate reliable and reproducible data.

References

-

Ratiometric detection of p-nitrophenol and its derivatives using a dual-emissive neuron cell-like carbonized probe based on a ππ stacking quenching mechanism. (2021). PubMed. Available at: [Link]

-

High selectivity of colorimetric detection of p-nitrophenol based on Ag nanoclusters. (2017). PubMed. Available at: [Link]

-

Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles. (2019). PubMed. Available at: [Link]

-

Selective and Colorimetric Detection of p-Nitrophenol Based on Inverse Opal Polymeric Photonic Crystals. (2020). MDPI. Available at: [Link]

-

Colorimetric determination of p-nitrophenol on ELISA microwells modified with an adhesive polydopamine nanofilm containing catal. (n.d.). ARPI. Available at: [Link]

-

Assays with p-Nitrophenyl linked Substrates. (1994). Center for Dead Plant Studies. Available at: [Link]

-

Synthesis and characterization of a novel series of meso (nitrophenyl) and meso (carboxyphenyl) substituted porphyrins. (n.d.). SciELO. Available at: [Link]

-

4-nitrophenol – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. (2023). PMC. Available at: [Link]

-

HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). PMC. Available at: [Link]

-

Nitration of phenol to 2-nitrophenol and 4-nitrophenol. (2006). NOP. Available at: [Link]

-

Synthesis and Characterization of a Novel Series of Meso (Nitrophenyl) and Meso (CarboxyPhenyl) Substituted Porphyrins Introduct. (n.d.). Semantic Scholar. Available at: [Link]

-

4-Nitrophenol. (n.d.). Wikipedia. Available at: [Link]

-

para-Nitrophenylphosphate. (n.d.). Wikipedia. Available at: [Link]

-

Synthesis, growth, structural, thermal and optical studies of pyrrolidinium-2-carboxylate-4-nitrophenol single crystals. (n.d.). ResearchGate. Available at: [Link]

-

Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (n.d.). PMC. Available at: [Link]

-

4-Nitrophenol in 4-nitrophenyl phosphate, a substrate for alkaline phosphatase, as measured by paired-ion high-performance liquid chromatography. (1977). PubMed. Available at: [Link]

-

Effective reduction of nitrophenols and colorimetric detection of Pb(ii) ions by Siraitia grosvenorii fruit extract capped gold nanoparticles. (2021). PMC. Available at: [Link]

-

Rapid and highly selective colorimetric detection of nitrite based on the catalytic. (n.d.). University of Dundee. Available at: [Link]

-

Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. (2020). MDPI. Available at: [Link]

-

Simultaneous Spectrophotometric Quantification of 2-Nitrophenol and 4-Nitrophenol in Binay Mixtures Based on Partial Least Squares Method: Comparison Analysis of Five Types of Data Sets. (n.d.). Research Square. Available at: [Link]

-

4-Nitrophenol. (n.d.). EPA. Available at: [Link]

-

Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. (2022). Copernicus ACP. Available at: [Link]

-

Selective and Colorimetric Detection of p-Nitrophenol Based on Inverse Opal Polymeric Photonic Crystals. (2020). PMC. Available at: [Link]

Sources

- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 4. nrel.colostate.edu [nrel.colostate.edu]

- 5. Ratiometric detection of p-nitrophenol and its derivatives using a dual-emissive neuron cell-like carbonized probe based on a ππ stacking quenching mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High selectivity of colorimetric detection of p-nitrophenol based on Ag nanoclusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Protocol for testing antimicrobial activity of nitrophenol derivatives.

Application Note: Advanced Protocols for Evaluating the Antimicrobial Efficacy and Mechanisms of Nitrophenol Derivatives

Scientific Context & Mechanistic Rationale

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the continuous exploration of novel chemical scaffolds. Nitrophenol derivatives, such as 3,5-dimethyl-4-nitrophenol and nitroguaiacol ethers, have demonstrated highly potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria[1][2].

The pharmacological efficacy of these compounds is driven by a unique dual-mechanism of action:

-

Enzymatic Bioreduction : The strongly electron-withdrawing nitro group is bioreduced by bacterial nitroreductases. This process generates highly toxic reactive nitrogen species (RNS) that induce severe DNA damage and trigger the bacterial SOS response[1].

-

Protonophore-Mediated Uncoupling : The lipophilic phenolic ring allows the molecule to accumulate within the bacterial membrane. Here, it acts as a protonophore, shuttling protons across the lipid bilayer, collapsing the proton motive force (PMF), and uncoupling oxidative phosphorylation, which rapidly depletes intracellular ATP[3].

Dual-mechanism of action for nitrophenol derivatives: Bioreduction and PMF collapse.

Strategic Experimental Workflow

To rigorously evaluate a novel nitrophenol derivative, researchers must employ a multi-tiered testing pipeline. This ensures that primary screening hits are validated for dynamic efficacy and mechanistic specificity before advancing to mammalian cytotoxicity models.

Sequential experimental workflow for evaluating novel nitrophenol antimicrobial agents.

Core Methodologies: Self-Validating Protocols

Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is strictly aligned with the [4], ensuring global reproducibility for aerobic bacteria.

-

Step 1: Compound Preparation: Dissolve the synthesized nitrophenol derivative in 100% DMSO to create a 10 mg/mL stock solution.

-

Causality Check: Nitrophenols are highly lipophilic. DMSO ensures complete solubilization. However, the final assay concentration of DMSO must strictly not exceed 1% (v/v). Higher DMSO concentrations disrupt bacterial lipid bilayers, artificially lowering the MIC and yielding false-positive susceptibility.

-

-

Step 2: Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final testing range of 0.25 to 128 µg/mL.

-

Step 3: Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL.

-

Causality Check: Inoculum size is the most critical variable in MIC testing. An inoculum >5×105 CFU/mL triggers the "inoculum effect," where the sheer volume of bacteria depletes the drug or secretes degrading enzymes, falsely indicating resistance.

-

-

Step 4: Incubation & Reading: Incubate at 37°C for 16–20 hours. The MIC is the lowest concentration with no visible turbidity.

-

Self-Validating System (Quality Control):

-

Sterility Control (MHB only): Validates aseptic technique. Any turbidity invalidates the plate.

-

Growth Control (MHB + Bacteria + 1% DMSO): Validates that the solvent does not inhibit growth.

-

Positive Control (e.g., Vancomycin/Ciprofloxacin): Validates the susceptibility phenotype of the specific bacterial strain used[2].

-

Time-Kill Kinetics Assay

While MIC indicates potency, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. Time-kill assays map the pharmacodynamics of the nitrophenol over time.

-

Step 1: Culture Preparation: Grow bacteria to the logarithmic phase ( ≈106 CFU/mL).

-

Causality Check: Log-phase bacteria are actively dividing and synthesizing cell walls/DNA, making them maximally susceptible to antimicrobial disruption. Stationary phase bacteria often exhibit phenotypic tolerance.

-

-

Step 2: Drug Exposure: Expose the culture to the nitrophenol derivative at 1×, 2×, and 4× MIC.

-

Step 3: Sampling & Neutralization: At specific intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots, serially dilute in phosphate-buffered saline (PBS), and plate on agar.

-

Causality Check: Dilution in PBS serves to physically neutralize the drug concentration below its MIC. Without this step, drug carryover onto the agar plate will continue to inhibit growth, falsely inflating the bactericidal kill rate.

-

-

Step 4: Analysis: A ≥3log10 reduction (99.9% kill) in CFU/mL from the initial inoculum defines bactericidal activity.

Mechanistic Validation: Extracellular ATP Leakage Assay

To validate the hypothesis that the nitrophenol acts as a protonophore that uncouples oxidative phosphorylation[3], this assay measures the catastrophic loss of intracellular ATP into the extracellular environment.

-

Step 1: Treat log-phase bacterial suspensions with the nitrophenol derivative at 2× MIC for 2 hours.

-

Step 2: Centrifuge the suspension at 10,000 × g for 5 minutes. Collect the cell-free supernatant.

-

Causality Check: Centrifugation cleanly separates intact cells from the extracellular matrix. Only ATP that has leaked through a compromised membrane will remain in the supernatant.

-

-

Step 3: Add a Luciferin-Luciferase reagent to the supernatant and measure luminescence using a microplate reader.

-

Self-Validating System: Use Polymyxin B as a positive control (a known membrane disruptor) and untreated cells as a negative baseline. If the nitrophenol causes a luminescence spike comparable to Polymyxin B, the protonophore/membrane-disruption mechanism is validated.

Quantitative Data Presentation

The following table summarizes representative quantitative data comparing novel nitrophenol derivatives against standard antibiotics. A robust drug development program must track not only antimicrobial potency but also mammalian cytotoxicity to establish a viable Therapeutic Index (TI).

| Compound | Target Pathogen | MIC (µg/mL) | MBC (µg/mL) | Primary Mechanism of Action | Mammalian CC₅₀ (µg/mL)* | Therapeutic Index (TI)** |

| 3,5-Dimethyl-4-nitrophenol | S. aureus (MRSA) | 8.0 | 16.0 | Bioreduction / DNA Damage | 128.0 | 16.0 |

| 2-Allyl-4-nitrophenol | E. faecalis (VRE) | 4.0 | 4.0 | PMF Uncoupling / Protonophore | 64.0 | 16.0 |

| Nitroguaiacol Ether (8e) | P. aeruginosa | 16.0 | >64.0 | Mixed / ROS Generation | 256.0 | 16.0 |

| Vancomycin (Control) | S. aureus (MRSA) | 1.0 | 2.0 | Cell Wall Synthesis Inhibition | >512.0 | >512.0 |

| Ciprofloxacin (Control) | P. aeruginosa | 0.5 | 1.0 | DNA Gyrase Inhibition | >256.0 | >512.0 |

*CC₅₀: Concentration causing 50% cytotoxicity in human HepG2 cells. **Therapeutic Index (TI) = CC₅₀ / MIC. A higher TI indicates a safer therapeutic window.

References

-

ANSI Webstore. "CLSI M07-Ed11 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition." Available at: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Available at: [Link]

-

National Institutes of Health (NIH) / PMC. "Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction." Available at: [Link]

-

SciSpace. "Synthesis and antimicrobial activity of 1,2,3-triazole-tethered nitroguaiacol ethers." Available at: [Link]

Sources

A Comprehensive Guide to the Kinetic Analysis of Reactions Involving 4-(3-Carboxyphenyl)-2-nitrophenol

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for designing and executing experiments to study the kinetics of reactions involving 4-(3-Carboxyphenyl)-2-nitrophenol. Recognizing the dual-functional nature of this molecule, which incorporates both a reactive nitrophenol moiety and a solubilizing carboxyphenyl group, this guide emphasizes a first-principles approach to experimental design. We move beyond rigid templates to explain the causality behind methodological choices, enabling researchers to select the most appropriate techniques for their specific reaction systems. Detailed, field-tested protocols for rapid kinetic methods (Stopped-Flow) and offline analysis techniques (Quenched-Flow) are provided, alongside a comprehensive framework for data analysis, including the determination of activation parameters via Arrhenius and Eyring plots. The overarching goal is to equip scientists with a robust, self-validating system for elucidating reaction mechanisms and optimizing process parameters.

Introduction

The Subject Molecule: 4-(3-Carboxyphenyl)-2-nitrophenol

4-(3-Carboxyphenyl)-2-nitrophenol is a multifaceted organic molecule featuring three key functional groups on a benzene scaffold: a hydroxyl group (-OH), a nitro group (-NO₂), and a carboxyphenyl group (-COOH). This unique combination dictates its chemical behavior and analytical tractability.

-

The Nitrophenol System: The ortho-nitrophenol structure is electronically active. The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton. Deprotonation to the phenolate form results in a significant bathochromic shift (a change in color to a longer wavelength), a property that is highly advantageous for spectrophotometric monitoring.[1] The nitro group itself can undergo reduction to an amino group, a common reaction in synthetic chemistry and a model system for catalysis.[2]

-

The Carboxyphenyl Group: The carboxylic acid function imparts aqueous solubility, particularly at neutral to basic pH, and provides an additional site for chemical modification (e.g., esterification, amidation). Its presence influences the overall pKa of the molecule and its interaction with biological targets or catalysts.

The study of this molecule's reaction kinetics is crucial for applications ranging from the development of novel therapeutics, where it might act as a linker or a pharmacophore, to process chemistry, where understanding its reactivity is key to optimizing synthesis and ensuring safety.[3]

The Imperative of Kinetic Studies

Kinetic analysis is the cornerstone of mechanistic chemistry and process development. It transcends the simple identification of reactants and products to reveal the reaction's pathway, rate, and sensitivity to environmental conditions. For drug development and chemical research, a thorough kinetic study provides:

-

Mechanistic Insight: Elucidating the sequence of elementary steps, identifying rate-determining steps, and detecting reaction intermediates.[4][5]

-

Process Optimization: Identifying optimal conditions (temperature, pH, concentration) to maximize yield, minimize byproducts, and ensure safety during scale-up.[3]

-

Quantitative Structure-Activity Relationships (QSAR): Providing quantitative data to build predictive models for designing better molecules or catalysts.

This guide is built on the principle that a well-designed kinetic experiment is a self-validating system. By understanding the "why" behind each step, from instrument choice to data analysis, researchers can generate robust, reliable, and insightful data.

Pre-Experimental Considerations & Characterization

Before any kinetic run, a foundational understanding of the molecule's properties is essential.

Physicochemical & Spectroscopic Profile

The first step is to characterize the molecule under the intended reaction conditions.

-

Solubility Assessment: Determine the solubility of 4-(3-Carboxyphenyl)-2-nitrophenol in the chosen buffer system. The carboxylic acid and phenol groups suggest a strong pH-dependence on solubility.

-

pKa Determination: The two acidic protons (phenolic and carboxylic) will have distinct pKa values. The pKa of 4-nitrophenol is approximately 7.15.[6] The presence of a second acidic group will result in two dissociation constants. A simple spectrophotometric or potentiometric titration can determine these values, which is critical for selecting the correct buffer pH to control the molecule's protonation state.

-

UV-Vis Spectral Scan: Record the UV-Vis absorbance spectrum of 4-(3-Carboxyphenyl)-2-nitrophenol at various pH values (e.g., pH 4, 7, and 10). This will identify the wavelength of maximum absorbance (λ_max) for both the protonated (phenol) and deprotonated (phenolate) forms. The phenolate form is typically yellow, with a strong absorbance around 400 nm.[1] This scan is crucial for selecting the optimal wavelength for monitoring the reaction. The point at which the spectra at different pH values cross is the isosbestic point, which can also be useful for monitoring reactions where the total concentration of the nitrophenol species is constant.[1]

Reagent & Buffer Preparation

-

Reagent Purity: Use the highest purity reagents available. The concentration of stock solutions of 4-(3-Carboxyphenyl)-2-nitrophenol should be verified spectrophotometrically using the Beer-Lambert law (A = εbc), once the molar extinction coefficient (ε) has been determined from the spectral scan.

-

Buffer Selection: Choose a buffer system with a pKa close to the desired experimental pH. Ensure the buffer components do not participate in or interfere with the reaction. For example, avoid amine-containing buffers (like Tris) if studying reactions with electrophiles that could react with the buffer.

Experimental Design: Selecting the Right Kinetic Method